
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C8H12NO2Cl. This compound is characterized by the presence of a pyridinium ring substituted with a 2,3-dihydroxypropyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a suitable dihydroxypropylating agent. One common method is the reaction of pyridine with 2,3-dihydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridinium salts .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that pyridinium salts can act as enzyme inhibitors, making them valuable in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, inhibiting their activity. The dihydroxypropyl group may enhance the compound’s solubility and binding affinity to specific targets .
Molecular pathways involved in its action include the inhibition of key metabolic enzymes, disruption of cell membrane integrity, and interference with signal transduction pathways. These mechanisms contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(2-Hydroxyethyl)pyridin-1-ium chloride: This compound has a similar structure but with a hydroxyethyl group instead of a dihydroxypropyl group. It exhibits different reactivity and biological activities.
1-(2,3-Dihydroxypropyl)pyridinium bromide: This is a bromide salt of the same pyridinium derivative. The different counterion can affect the compound’s solubility and reactivity.
1-(2,3-Dihydroxypropyl)-4-methylpyridin-1-ium chloride: This compound has an additional methyl group on the pyridinium ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Eigenschaften
CAS-Nummer |
152171-54-5 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
3-pyridin-1-ium-1-ylpropane-1,2-diol;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c10-7-8(11)6-9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YGSBQRYZKFCJFV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(CO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




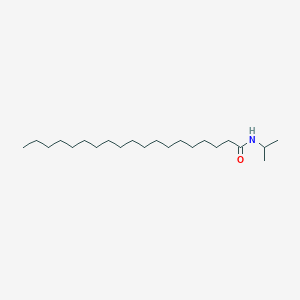

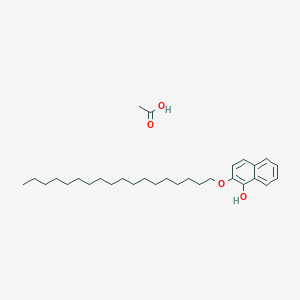
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
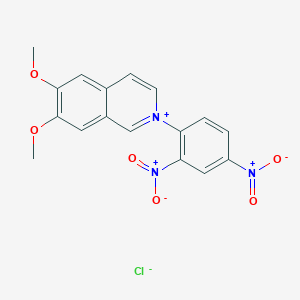
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)

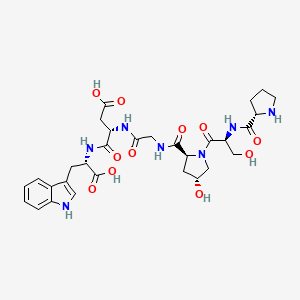
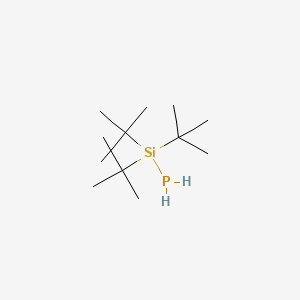

![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
